![molecular formula C26H27N3O5 B2867511 Ethyl 4-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]benzoate CAS No. 872862-07-2](/img/structure/B2867511.png)

Ethyl 4-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

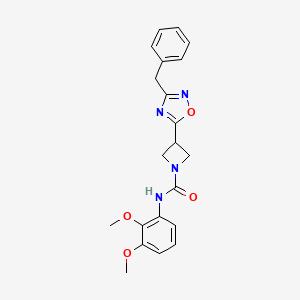

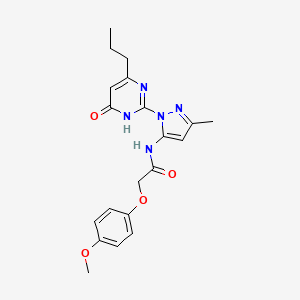

Ethyl 4-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]benzoate is a complex organic compound. It is a derivative of indole, a heterocyclic compound that is important in many biological processes .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate have been synthesized using multi-component reactions (MCR), specifically isocyanide-based multicomponent reactions (IMCRs) . These reactions are efficient and adaptable, leading to a wide variety of products .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. NMR and other spectroscopic methods can provide information on these properties .Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis and Chiral Building Blocks

Research highlights the importance of similar compounds in the asymmetric synthesis of chiral building blocks for enantioselective alkaloid synthesis. For example, compounds like ethyl (4-acetyl-1-benzylpyrrolidin-3-yl)acetate and ethyl (3-acetyl-1-benzylpiperidin-4-yl)acetate have been synthesized through asymmetric intramolecular Michael reactions, offering moderate to excellent optical yields. These chiral building blocks are essential for synthesizing complex alkaloid structures, demonstrating the potential of Ethyl 4-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]benzoate in related synthetic pathways (Hirai, Terada, Yamazaki, & Momose, 1992).

Glycosidase Inhibitors

Another study involved the synthesis of polyhydroxylated indolizidines, aiming at potential glycosidase inhibitors, utilizing an intramolecular Mannich-type reaction similar to processes that could involve this compound. The study demonstrates the compound's relevance in synthesizing bioactive molecules with potential therapeutic applications (Baumann, Bennis, Ripoche, Théry, & Troin, 2008).

Antimicrobial Agents

Compounds with structures similar to this compound have been synthesized and evaluated for antimicrobial activities. For instance, the synthesis and characterization of new quinazolines as potential antimicrobial agents involve complex structures that share functional groups with the compound , suggesting its potential application in developing new antimicrobial agents (Desai, Shihora, & Moradia, 2007).

Antiplatelet and Antithrombotic Agents

Furthermore, research on GPIIb/IIIa integrin antagonists for antithrombotic treatment introduced compounds like Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, which indicates the potential of this compound in the development of novel antithrombotic treatments through modulation of platelet aggregation (Hayashi et al., 1998).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 4-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O5/c1-2-34-26(33)18-10-12-19(13-11-18)27-25(32)24(31)21-16-29(22-9-5-4-8-20(21)22)17-23(30)28-14-6-3-7-15-28/h4-5,8-13,16H,2-3,6-7,14-15,17H2,1H3,(H,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLGJDEVDLWAIDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-3-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2867429.png)

![N-(5-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)thiazol-2-yl)acetamide](/img/structure/B2867431.png)

![[2-(Cyclohexyloxy)phenyl]amine hydrochloride](/img/structure/B2867436.png)

![2-[(4-Chlorophenyl)sulfanyl]-5-phenylnicotinonitrile](/img/structure/B2867442.png)

![methyl 2-(2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate](/img/structure/B2867445.png)

![4-(3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2867449.png)

![1-(3-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2867450.png)

![N-(cyanomethyl)-N-cyclopropyl-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2867451.png)